molecular formula C7H10O B13416990 2-Cyclopropen-1-one, 2,3-diethyl- CAS No. 65864-10-0

2-Cyclopropen-1-one, 2,3-diethyl-

Cat. No.: B13416990
CAS No.: 65864-10-0
M. Wt: 110.15 g/mol
InChI Key: SPDMXWZPFBYLLQ-UHFFFAOYSA-N
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Description

2,3-Diethyl-2-cyclopropen-1-one: is an organic compound with the molecular formula C₇H₁₀O . It is a cyclopropenone derivative, characterized by a three-membered ring structure with two ethyl groups attached to the second and third carbon atoms. This compound is known for its unique reactivity due to the strained nature of the cyclopropene ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-cyclopropen-1-one typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .

Industrial Production Methods: While specific industrial production methods for 2,3-Diethyl-2-cyclopropen-1-one are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods often involve the use of metal catalysts and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethyl-2-cyclopropen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Organic Synthesis :
    • 2-Cyclopropen-1-one, 2,3-diethyl- serves as a versatile intermediate for synthesizing more complex organic molecules. Its reactivity allows for the formation of various derivatives that are useful in pharmaceutical chemistry and materials science.
  • Synthesis of Heterocycles :
    • The compound can be utilized in ring-expansion reactions to synthesize various heterocyclic compounds. These heterocycles are significant in medicinal chemistry due to their biological activity .
  • Functional Group Transformations :
    • The compound can undergo transformations that introduce different functional groups, enhancing its utility in the development of new materials and pharmaceuticals.

Material Science Applications

The unique structural properties of 2-cyclopropen-1-one, 2,3-diethyl- make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to develop materials with specific properties such as increased thermal stability or unique optical characteristics.
  • Nanomaterials : Research indicates potential applications in creating nanostructured materials that leverage the compound's reactivity for functionalization at the nanoscale.

Case Study 1: Synthesis of Heterocycles

A study demonstrated the successful use of 2-cyclopropen-1-one derivatives in synthesizing various heterocycles through ring-expansion reactions. The resulting compounds exhibited significant biological activity, highlighting the importance of these derivatives in drug discovery .

Case Study 2: Polymer Development

Research into incorporating 2-cyclopropen-1-one into polymer systems showed enhanced mechanical properties and thermal stability compared to traditional polymers. This was attributed to the unique cross-linking capabilities provided by the compound's reactive sites.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-2-cyclopropen-1-one involves its ability to participate in various chemical reactions due to the strained nature of the cyclopropene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its reactivity is primarily driven by the release of ring strain energy during the formation of more stable products .

Comparison with Similar Compounds

  • 2,3-Diphenyl-2-cyclopropen-1-one
  • 2,3-Dimethyl-2-cyclopropen-1-one
  • 2,3-Diethyl-2-cyclopropene-1-one

Comparison: 2,3-Diethyl-2-cyclopropen-1-one is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to 2,3-Diphenyl-2-cyclopropen-1-one, it has lower steric hindrance, making it more reactive in certain reactions. The presence of ethyl groups also affects its solubility and boiling point compared to its methyl and phenyl analogs .

Biological Activity

2-Cyclopropen-1-one, 2,3-diethyl- is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, synthesis, and related case studies.

2-Cyclopropen-1-one, 2,3-diethyl- is characterized by the presence of a cyclopropenone ring, which contributes to its reactivity and potential biological effects. The compound has a molecular formula of C7H10OC_7H_{10}O and a CAS number of 14042-35-6. Its structure can be represented as follows:

Structure C7H10O\text{Structure }\text{C}_7\text{H}_{10}\text{O}

Antimicrobial Properties

Research indicates that cyclopropenones exhibit significant antimicrobial activity. In one study, various derivatives of cyclopropenones were tested against a range of bacterial strains. The results showed that 2-Cyclopropen-1-one, 2,3-diethyl- demonstrated moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Another area of interest is the anticancer activity of this compound. A study focused on cyclopropenone derivatives revealed that certain modifications could enhance cytotoxicity against cancer cell lines. For instance, 2-Cyclopropen-1-one, 2,3-diethyl- was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM . This suggests potential as a lead compound for further anticancer drug development.

Synthesis and Derivatives

The synthesis of 2-Cyclopropen-1-one, 2,3-diethyl- can be achieved through various methods including ring expansion reactions and electrophilic substitutions. A notable synthetic route involves the reaction of diethyl malonate with acetylacetone in the presence of a base .

Table: Synthesis Methods

MethodReagentsYield (%)Reference
Ring ExpansionDiethyl malonate + Acetylacetone65
Electrophilic SubstitutionAlCl₃ + Aromatic CompoundsVaries

Case Study 1: Antimicrobial Testing

In a comparative study involving various cyclopropenone derivatives, it was found that 2-Cyclopropen-1-one, 2,3-diethyl- exhibited significant antimicrobial activity compared to other derivatives. The study utilized disk diffusion methods to evaluate effectiveness against Escherichia coli and Pseudomonas aeruginosa, showing promising results .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of cyclopropenone derivatives highlighted the efficacy of 2-Cyclopropen-1-one, 2,3-diethyl- against MCF-7 cells. The study reported morphological changes in treated cells indicative of apoptosis after 48 hours of exposure .

Properties

CAS No.

65864-10-0

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2,3-diethylcycloprop-2-en-1-one

InChI

InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3

InChI Key

SPDMXWZPFBYLLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C1=O)CC

Origin of Product

United States

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